molecular formula C15H20N2O B13969651 Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- CAS No. 50901-95-6

Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-

Cat. No.: B13969651
CAS No.: 50901-95-6
M. Wt: 244.33 g/mol
InChI Key: KBPPQMHSTCMNGW-UHFFFAOYSA-N
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Description

Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a heterocyclic organic compound that features both a morpholine ring and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be summarized as follows:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate undergoes cyclization to form the morpholine ring.

    Reduction: The final step involves reduction to yield the desired morpholine derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize solid-phase synthesis techniques, which allow for efficient and high-yield production. These methods involve the use of solid supports to facilitate the cyclization and reduction reactions, resulting in the formation of the morpholine ring .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the morpholine and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- include:

Uniqueness

The uniqueness of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- lies in its dual-ring structure, which combines the properties of both morpholine and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a morpholine derivative with significant biological potential. This compound is characterized by its unique structure that combines a morpholine ring with a pyrrolidine moiety, enhancing its chemical reactivity and biological interactions. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N2O
  • Molar Mass : 244.33 g/mol
  • CAS Number : 50901-95-6

Pharmacological Activities

Morpholine derivatives are known for their diverse pharmacological activities. The following are notable activities associated with Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-:

  • Anticancer Activity : Various studies have demonstrated that morpholine derivatives exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds structurally similar to this morpholine derivative have shown IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte) cells .
  • Antimicrobial Properties : Morpholine derivatives have been investigated for their antimicrobial activities. Some studies indicate that these compounds can inhibit the growth of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MICs) .
  • Neuroprotective Effects : Research has suggested that certain morpholine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

The biological activity of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that morpholine derivatives may inhibit key enzymes involved in metabolic pathways, contributing to their anticancer and antimicrobial effects.
  • Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the antiproliferative activity of several morpholine derivatives, it was found that a compound structurally similar to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- demonstrated an IC50 value of 9.6 μM against HMEC-1 endothelial cells compared to 41 μM for its parent compound . This indicates a significant enhancement in activity due to structural modifications.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of morpholine derivatives against various pathogens. The results showed that certain derivatives exhibited MIC values as low as 0.98 μg/mL against MRSA strains, highlighting their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against MRSA with low MIC
NeuroprotectivePotential modulation of neurotransmitter systems

Properties

CAS No.

50901-95-6

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-(2-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-yl)morpholine

InChI

InChI=1S/C15H20N2O/c1-12-14(13-5-3-2-4-6-13)11-15(16-12)17-7-9-18-10-8-17/h2-6,12,14H,7-11H2,1H3

InChI Key

KBPPQMHSTCMNGW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=N1)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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